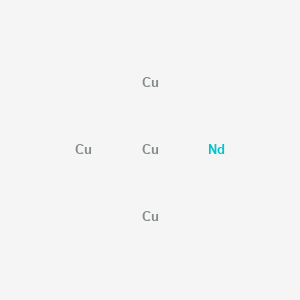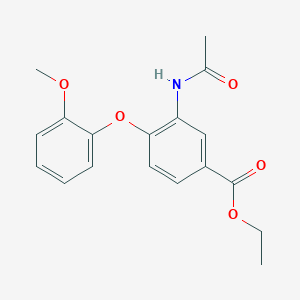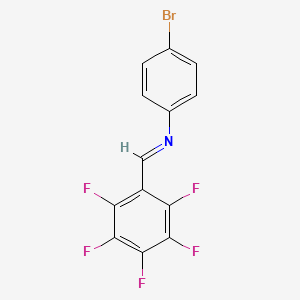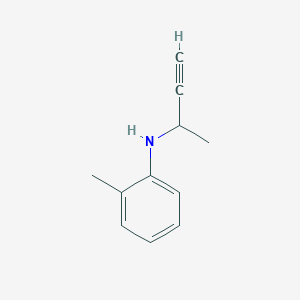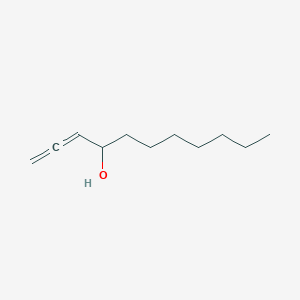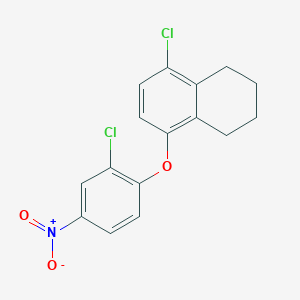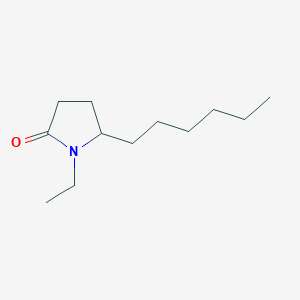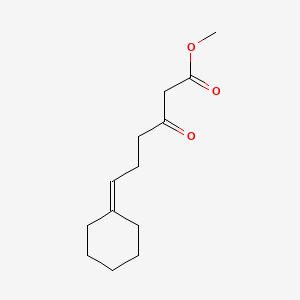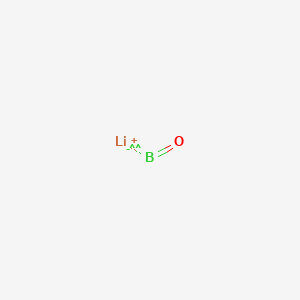
2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl-: is a chemical compound with the molecular formula C19H28N2O5 It is a derivative of piperazinedione, characterized by the presence of a 2,4-dimethoxyphenyl group and a hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- typically involves the reaction of piperazine derivatives with appropriate aldehydes or ketones. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against different biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are investigated for their ability to interact with specific biological pathways and molecular targets.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
- 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-(6-hydroxyhexyl)-
- 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-(2,4-hexadienyl)-
Comparison: Compared to similar compounds, 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- is unique due to its specific substitution pattern. The presence of the hexyl chain and the 2,4-dimethoxyphenyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
78201-59-9 |
|---|---|
Molekularformel |
C19H28N2O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-hexylpiperazine-2,3-dione |
InChI |
InChI=1S/C19H28N2O4/c1-4-5-6-7-10-20-11-12-21(19(23)18(20)22)14-15-8-9-16(24-2)13-17(15)25-3/h8-9,13H,4-7,10-12,14H2,1-3H3 |
InChI-Schlüssel |
DEJXEQMGDZBWQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)
